molecular formula C7H17ClNO3+ B12433102 Carnitine HCl

Carnitine HCl

Cat. No.: B12433102
M. Wt: 198.67 g/mol
InChI Key: JXXCENBLGFBQJM-FYZOBXCZSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Carnitine hydrochloride, also known as L-carnitine hydrochloride, is a quaternary ammonium compound involved in the metabolism of most mammals, plants, and some bacteria. It plays a crucial role in energy production by transporting long-chain fatty acids into the mitochondria, where they are oxidized to produce energy. Carnitine hydrochloride is derived from the amino acids lysine and methionine and is essential for the removal of metabolic waste products from cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of L-carnitine hydrochloride involves several steps. One common method starts with R-epoxy chloropropane, hydrocyanic acid, and trimethylamine as raw materials. These react under the influence of a basic catalyst at temperatures ranging from 0 to 150°C and pressures between 0.05 to 2.0 MPa. The reaction time can vary from 0.5 to 36 hours. The resulting product, L-cyanocarnitine chloride, is then hydrolyzed with concentrated hydrochloric acid at 30 to 120°C for 1 to 36 hours to produce L-carnitine hydrochloride .

Industrial Production Methods

Industrial production of L-carnitine hydrochloride typically involves the same synthetic route but on a larger scale. The process includes distillation to recover residual raw materials and solvents, followed by crystallization using absolute ethyl alcohol as a solvent. The final product is obtained through recrystallization, which ensures high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Carnitine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Carnitine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various compounds.

    Biology: Studied for its role in cellular metabolism and energy production.

    Medicine: Investigated for its potential benefits in treating conditions like carnitine deficiency, cardiovascular diseases, and metabolic disorders.

    Industry: Utilized in the production of dietary supplements and pharmaceuticals

Mechanism of Action

Carnitine hydrochloride exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondria. This process is essential for β-oxidation, where fatty acids are broken down to produce energy in the form of adenosine triphosphate (ATP). Carnitine also helps in the removal of toxic compounds from the mitochondria, thus maintaining cellular health .

Comparison with Similar Compounds

Carnitine hydrochloride can be compared with other similar compounds, such as:

    Acetyl-L-carnitine: Known for its role in cognitive enhancement and stress reduction.

    L-carnitine L-tartrate: Often used for improving physical performance and recovery.

    Propionyl-L-carnitine: Studied for its cardiovascular benefits

Uniqueness

Carnitine hydrochloride is unique due to its high solubility in water and its specific role in fatty acid metabolism. Unlike its derivatives, it is primarily used for its metabolic functions rather than cognitive or cardiovascular benefits .

Properties

Molecular Formula

C7H17ClNO3+

Molecular Weight

198.67 g/mol

IUPAC Name

[(2R)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride

InChI

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/p+1/t6-;/m1./s1

InChI Key

JXXCENBLGFBQJM-FYZOBXCZSA-O

Isomeric SMILES

C[N+](C)(C)C[C@@H](CC(=O)O)O.Cl

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)O.Cl

Origin of Product

United States

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